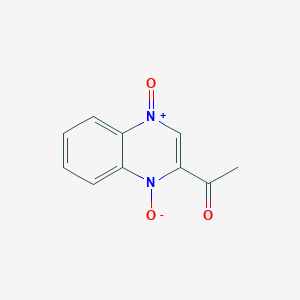
Hexatriaconta-9,19-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexatriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C36H70 . It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 36-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexatriaconta-9,19-diene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of organohalides . These methods involve the elimination of water or hydrogen halide from the precursor molecules, respectively. The reaction conditions typically require the presence of a strong acid or base to facilitate the elimination process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of long-chain hydrocarbons or the polymerization of smaller diene units. These processes are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hexatriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding alkane, hexatriacontane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bonds react with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a like palladium or platinum.
Substitution: or under mild conditions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexatriacontane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Hexatriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of dienes and the mechanisms of addition reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty polymers and as a precursor for the synthesis of other complex organic molecules .
Mecanismo De Acción
The mechanism of action of hexatriaconta-9,19-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further reactions. The pathways involved include:
Electrophilic addition: The double bonds react with electrophiles to form addition products.
Radical reactions: The double bonds can participate in radical-initiated polymerization processes.
Comparación Con Compuestos Similares
Hexatriaconta-9,19-diene can be compared with other similar compounds, such as:
Propiedades
Número CAS |
82122-70-1 |
|---|---|
Fórmula molecular |
C36H70 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
hexatriaconta-9,19-diene |
InChI |
InChI=1S/C36H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,34,36H,3-16,18,20-33,35H2,1-2H3 |
Clave InChI |
JVAOWSGWOFQZCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
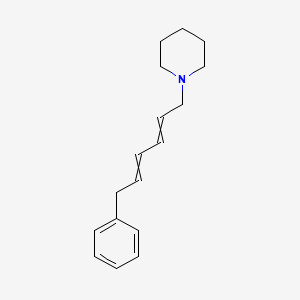
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
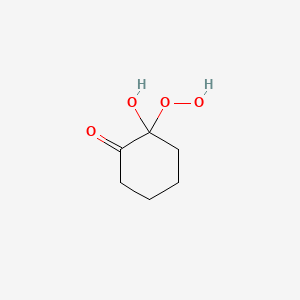

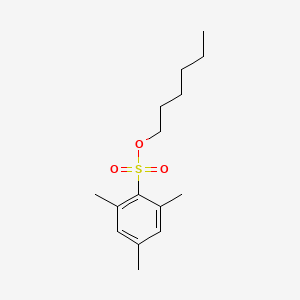
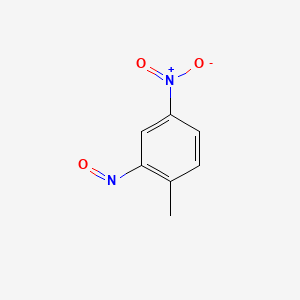

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

